molecular formula C8H17F3O3SSi B155940 Trifluoromethanesulfonic Acid Diethylisopropylsilyl Ester CAS No. 126889-55-2

Trifluoromethanesulfonic Acid Diethylisopropylsilyl Ester

Cat. No. B155940
M. Wt: 278.37 g/mol
InChI Key: RIXRWPWLOMOUPT-UHFFFAOYSA-N
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Description

Trifluoromethanesulfonic acid and its derivatives are a class of compounds that have gained significant attention in the field of organic chemistry due to their strong acid properties and their utility in various chemical reactions. These compounds are characterized by the presence of a trifluoromethanesulfonyl group, which imparts unique physical and chemical properties that make them suitable for a range of applications, including catalysis and derivatization of other organic molecules.

Synthesis Analysis

The synthesis of trifluoromethanesulfonic acid derivatives can be achieved through various methods. For instance, the preparation of 4'-bromophenacyl triflate, a derivative of trifluoromethanesulfonic acid, is reported to proceed with a 66% yield by reacting 4'-bromo-2-diazoacetophenone with trifluoromethanesulfonic acid in anhydrous sulfur dioxide . This derivative is stable for 3-6 months and can be used for the derivatization of carboxylic acids, enhancing their detection in high-performance liquid chromatography.

Molecular Structure Analysis

The molecular structure of trifluoromethanesulfonic acid derivatives is characterized by the presence of a trifluoromethyl group attached to a sulfonyl group. This structure is responsible for the high acidity and reactivity of these compounds. In the case of bis(perfluoroalkylsulfonylimino)trifluoromethanesulfonic acids, silylation reactions have been shown to proceed exclusively on the central oxygen atom, leading to the formation of trimethylsilyl esters . The molecular structure of these compounds has been studied using 29Si-NMR spectroscopy, providing insights into their strength as organic Brønsted acids.

Chemical Reactions Analysis

Trifluoromethanesulfonic acid derivatives are involved in a variety of chemical reactions. They have been used as catalysts in the acylation of alcohols with acid anhydrides , in the direct amidation of esters , and in the isomerization of kinetic enol derivatives to their thermodynamically favored isomers . These reactions demonstrate the versatility of trifluoromethanesulfonic acid derivatives as catalysts and reagents in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethanesulfonic acid derivatives are influenced by the trifluoromethyl group and the sulfonyl group. These compounds are typically strong acids and exhibit high reactivity, which makes them suitable for use as catalysts in organic reactions. The stability and reactivity of these derivatives can be tailored by modifying their molecular structure, as seen in the synthesis of 4'-bromophenacyl triflate, which is stable for several months . Additionally, the strength of bis(perfluoroalkylsulfonylimino)trifluoromethanesulfonic acids has been estimated through 29Si-NMR chemical shifts, indicating their potential as some of the strongest organic Brønsted acids .

Scientific Research Applications

Toxicological Impact

Trifluoromethanesulfonic acid (TFMS) has been recognized for its potential environmental and health impacts. Research indicates that low concentrations of TFMS can induce disorders in liver lipid metabolism and gut microbiota in mammals, highlighting the need for understanding its toxicological mechanism. Specifically, exposure to TFMS has been linked to reduced fat weight, altered serum and liver triglyceride levels, and inflammatory cell infiltration in the liver, along with changes in the cecal gut microbiota and several metabolic pathways (Zhou et al., 2020).

Metabolic Pathway Alterations

TFMS and related compounds have been shown to affect lipid metabolism significantly. Studies have found that compounds like PFOA, PFOSA, and clofibric acid lead to a rapid reduction in cholesterol and triacylglycerols in serum, with associated changes in liver triacylglycerols and free cholesterol levels. These changes suggest a potential influence on the production and esterification of cholesterol, alongside enhanced oxidation of fatty acids in the liver, highlighting a complex interaction with metabolic pathways (Haughom & Spydevold, 1992).

Neurotoxicity and Protein Expression

Certain perfluorinated compounds, such as PFOS and PFOA, have been investigated for their potential neurotoxic effects and influence on protein expression critical for neuronal growth and synaptogenesis. Research indicates that exposure to these compounds, especially during critical developmental periods, can lead to neurobehavioral defects and changes in the cholinergic system, raising concerns about their impact on brain development and function (Johansson, Eriksson, & Viberg, 2009).

Oxidative DNA Damage

Studies have also indicated that exposure to peroxisome proliferators like TFMS can lead to organ-specific oxidative DNA damage. The induction of peroxisome proliferation and associated increases in liver weight and 8-hydroxydeoxyguanosine levels in liver DNA suggest a relationship between TFMS exposure and increased risk of oxidative stress and potential DNA damage (Takagi et al., 1991).

Safety And Hazards

Trifluoromethanesulfonic Acid Diethylisopropylsilyl Ester is considered hazardous. It is corrosive to metals and has acute oral toxicity . It can cause severe skin burns and eye damage . It can also cause specific target organ toxicity, with the respiratory system being a target organ .

Future Directions

The use of Trifluoromethanesulfonic Acid Diethylisopropylsilyl Ester in organic synthesis, particularly in electrophilic aromatic substitution (Friedel–Crafts) reactions, formation of carbon–carbon and carbon–heteroatom bonds, isomerizations, syntheses of carboand heterocyclic structures, and other reactions, as well as in natural and organometallic compounds chemistry, has been analyzed in the past decade . The experimental simplicity and efficiency of reactions promoted by Trifluoromethanesulfonic Acid Diethylisopropylsilyl Ester make it a convenient reagent for the synthesis of new organic compounds .

properties

IUPAC Name

[diethyl(propan-2-yl)silyl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17F3O3SSi/c1-5-16(6-2,7(3)4)14-15(12,13)8(9,10)11/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXRWPWLOMOUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(C(C)C)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17F3O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449798
Record name Diethyl(propan-2-yl)silyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trifluoromethanesulfonic Acid Diethylisopropylsilyl Ester

CAS RN

126889-55-2
Record name Diethyl(propan-2-yl)silyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trifluoromethanesulfonic Acid Diethylisopropylsilyl Ester
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